beta-D-allose

Description

Nomenclature and Stereochemical Considerations

Understanding the nomenclature and stereochemistry of beta-D-allose is fundamental to its study. As a carbohydrate, its structure is defined by the arrangement of hydroxyl groups around its carbon backbone.

This compound as a Monosaccharide

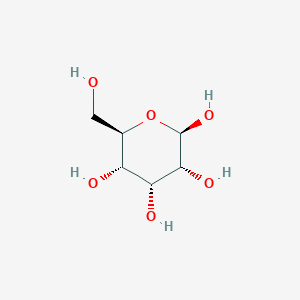

This compound is classified as a monosaccharide, the simplest form of carbohydrate. asm.org Specifically, it is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group in its open-chain form. rsc.orgwikipedia.org Monosaccharides serve as the basic building blocks for more complex carbohydrates, such as disaccharides and polysaccharides. In its cyclic form, this compound typically exists as a pyranose, forming a six-membered ring structure containing five carbon atoms and one oxygen atom. nih.govcymitquimica.com

C3 Epimer of D-Glucose

A key stereochemical feature of D-allose is its relationship to D-glucose. D-allose is the C3 epimer of D-glucose. asm.orgrsc.orgpearson.comtardigrade.in Epimers are stereoisomers that differ in configuration at only one stereogenic center. vaia.comvaia.com In the case of D-glucose and D-allose, this difference occurs at the third carbon atom (C3), where the orientation of the hydroxyl group is inverted. pearson.comvaia.comvaia.com This seemingly small structural variation leads to distinct physical and biological properties between the two sugars. rsc.orgbu.edu

Relationship to Other Rare Sugars

D-allose belongs to the category of rare sugars, which are monosaccharides and their derivatives that are found in limited quantities in nature. glycoforum.gr.jpresearchgate.netnih.gov This contrasts with common sugars like D-glucose, D-fructose, and D-galactose, which are abundant. researchgate.net The rarity of D-allose has historically made its study challenging due to limited availability. jst.go.jp However, advancements in biotechnological production, such as the Izumoring strategy, have facilitated greater access to rare sugars like D-allose for research purposes. frontiersin.orgapsnet.org Other examples of rare sugars include D-allulose (psicose), D-tagatose, and D-sorbose. nih.govwikipedia.org

Anomeric Configuration

In its cyclic form, this compound has a specific anomeric configuration. The anomeric carbon is the stereogenic center created when the open-chain aldehyde group reacts with an intramolecular hydroxyl group to form a cyclic hemiacetal. masterorganicchemistry.comcazypedia.orgmsu.edu For this compound, the "beta" designation indicates the stereochemical position of the hydroxyl group at the anomeric carbon (C1) relative to the substituent at the carbon that determines the D- or L-configuration (C5 in hexoses). cazypedia.orgebi.ac.ukebi.ac.ukuni-kiel.de In the Haworth projection of beta-D-allopyranose (the six-membered ring form), the anomeric hydroxyl group is on the same side of the ring as the C5 hydroxymethyl group. cazypedia.orguni-kiel.de In the chair conformation, beta-D-allopyranose typically adopts a configuration where the anomeric hydroxyl group is in an equatorial position, which is generally more energetically favorable, although the specific conformation can be influenced by intramolecular hydrogen bonding. rsc.orgmsu.edu Crystalline D-allose has been shown to exist predominantly in the beta-pyranose form with a 4C1 chair configuration. rsc.org

Historical Context of D-Allose Research

The study of D-allose has evolved over time, initially facing limitations due to its scarcity. Early carbohydrate research, including the work of Emil Fischer on sugar structures, laid the foundation for understanding the stereochemistry of monosaccharides like glucose and its epimers. pdx.edu However, the low natural abundance of D-allose meant that significant quantities were difficult to obtain for detailed investigation. rsc.org The development of methods for the synthesis and bioproduction of rare sugars, particularly through enzymatic approaches like the Izumoring strategy, has been crucial in making D-allose more accessible for research. frontiersin.orgapsnet.org This increased availability has fueled more extensive studies into its properties and potential applications.

Significance in Modern Glycoscience

This compound holds significance in modern glycoscience due to its unique structural characteristics and observed biological activities. Its difference from glucose at the C3 position results in distinct metabolic fates and interactions within biological systems. While glucose is a primary energy source, D-allose is often not readily metabolized by many organisms, including humans, making it a subject of interest for low-calorie applications. rsc.org Furthermore, research has explored the potential biological effects of D-allose, including reported anti-inflammatory, antiproliferative, and antioxidant activities in various models. asm.orgresearchgate.netsigmaaldrich.com Studies have also investigated its potential roles in modulating immune responses and affecting cellular processes. researchgate.netglycoforum.gr.jp The study of D-allose contributes to a broader understanding of how subtle changes in monosaccharide structure can impact biological function and opens avenues for exploring the therapeutic potential of rare sugars.

Propriétés

IUPAC Name |

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QZABAPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015883 | |

| Record name | beta-D-Allopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-09-2 | |

| Record name | β-D-Allopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Allopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Allopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-ALLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymology of Beta-d-allose

Natural Occurrence and Low Abundance

D-Allose is considered a rare monosaccharide, meaning it occurs in nature in very small quantities. wikipedia.orgjaxa.jpresearchgate.net It has been reported as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa. wikipedia.org Extracts from the freshwater alga Ochromonas malhamensis also contain this sugar, although its absolute configuration in this source is not definitively known. wikipedia.org The limited availability of D-allose in natural sources has historically made its study challenging. jaxa.jp

Enzymatic Synthesis Pathways

Due to its low natural abundance, enzymatic synthesis has become a key method for producing D-allose. nih.govfrontiersin.org Chemical synthesis methods exist but often present disadvantages such as complicated purification, undesirable by-products, and environmental concerns. nih.govfrontiersin.org Enzymatic approaches offer a more environmentally friendly and potentially more efficient route. nih.govfrontiersin.org

Izumoring Strategy for Rare Sugar Production

The Izumoring strategy is a systematic approach developed for the enzymatic production of various rare sugars, including D-allose. jaxa.jpfrontiersin.orgresearchgate.netnih.govkagawa-u.ac.jp This strategy utilizes enzyme-catalyzed epimerization, isomerization, and oxidation-reduction reactions to convert more abundant monosaccharides into rare sugars. researchgate.netresearchgate.netnih.gov It was proposed as a comprehensive blueprint for the bioproduction of all hexoses. researchgate.netkagawa-u.ac.jp

Conversion of D-Glucose to D-Allose via Multi-Enzyme Reactions

One pathway for the enzymatic synthesis of D-allose from D-glucose involves a three-step cascade of enzyme-catalyzed reactions. nih.govfrontiersin.orgfrontiersin.org This process typically begins with the conversion of D-glucose to D-fructose, followed by the conversion of D-fructose to D-allulose (also known as D-psicose), and finally the isomerization of D-allulose to D-allose. nih.govfrontiersin.org

A representative multi-enzyme pathway is outlined below:

D-glucose is converted to D-fructose by D-glucose isomerase (DGI), also known as D-xylose isomerase. nih.govfrontiersin.orgfrontiersin.org

D-fructose is converted to D-allulose by D-tagatose 3-epimerase (DTE) or D-allulose 3-epimerase (DAE). nih.govfrontiersin.orgfrontiersin.org

D-allulose is converted to D-allose by L-rhamnose isomerase (L-RhI) or other isomerases like ribose-5-phosphate isomerase (RPI) or galactose-6-phosphate isomerase (GPI). nih.govfrontiersin.orgfrontiersin.org

This cascade can be implemented in vitro using purified enzymes or in vivo through engineered microorganisms. frontiersin.org

Role of Isomerases and Epimerases

Isomerases and epimerases play crucial roles in the enzymatic synthesis of D-allose within the Izumoring strategy. Isomerases catalyze the conversion of an aldose to a ketose or vice versa, or the isomerization between different ketoses. D-glucose isomerase, for example, catalyzes the reversible isomerization between D-glucose (an aldose) and D-fructose (a ketose). nih.govfrontiersin.org L-rhamnose isomerase is an example of an isomerase used to convert the ketose D-allulose to the aldose D-allose. nih.govfrontiersin.orgglycoforum.gr.jp

Epimerases catalyze the inversion of stereochemistry at a specific carbon atom. D-tagatose 3-epimerase and D-allulose 3-epimerase are key epimerases that catalyze the epimerization of D-fructose to D-allulose at the C-3 position. nih.govfrontiersin.orgwikipedia.org

Different enzymes exhibit varying substrate specificities and efficiencies in these conversions. For instance, while L-rhamnose isomerase is effective in converting D-allulose to D-allose, other isomerases like GPI and LRhI can produce D-altrose as a byproduct. frontiersin.org

Reversibility of Enzyme Reactions and Yield Challenges

Many of the enzymatic reactions involved in the Izumoring strategy are reversible. frontiersin.org While reversibility is essential for the interconnectedness of the Izumoring network, it can lead to low conversion yields of the desired rare sugar at equilibrium. researchgate.netfrontiersin.org For example, the conversion rate of D-fructose to D-allulose catalyzed by D-allulose 3-epimerase typically remains around 30% due to thermodynamic equilibrium. nih.gov Similarly, the reversible nature of the isomerization reactions in the pathway from D-glucose to D-allose can significantly impact the final yield of D-allose. frontiersin.org Strategies to improve yield often involve optimizing reaction conditions, using enzymes with favorable equilibrium points, or employing techniques to shift the equilibrium towards product formation, such as product removal or coupled reactions.

Production from D-Allulose

D-allulose serves as a direct precursor for the enzymatic production of D-allose. nih.govfrontiersin.orgglycoforum.gr.jp The conversion of D-allulose to D-allose is primarily catalyzed by isomerase enzymes, with L-rhamnose isomerase being a commonly used enzyme for this purpose. nih.govfrontiersin.orgglycoforum.gr.jp Other enzymes such as ribose-5-phosphate isomerase and galactose-6-phosphate isomerase have also been reported to catalyze this conversion. nih.govfrontiersin.org

Research has explored the use of commercial enzymes for D-allose production from D-allulose. One study demonstrated the continuous production of D-allose from D-allulose using commercial immobilized glucose isomerase in a packed bed reactor. nih.govfrontiersin.orgresearchgate.net Under optimized conditions (pH 8.0, 6°C, 500 g/L D-allulose), this process achieved a D-allose concentration of 150 g/L with a conversion yield of 30% over 20 days. nih.govfrontiersin.orgresearchgate.net Although commercial glucose isomerase showed a lower conversion yield compared to some other enzymes, its availability and ease of industrialization make it a viable option for continuous production systems. nih.govfrontiersin.org

L-Rhamnose Isomerase (LRhI) Activity

L-Rhamnose isomerase (LRhI) (EC 5.3.1.14) is a key enzyme in the microbial metabolism of L-rhamnose, catalyzing its reversible isomerization to L-rhamnulose. researchgate.netd-nb.info This enzyme has also demonstrated activity on other sugars, including the reversible isomerization of D-allulose to D-allose. glycoforum.gr.jpresearchgate.netd-nb.info LRhIs from various microorganisms, such as Pseudomonas stutzeri, Clostridium stercorarium, Thermobacillus composti, and Bacillus subtilis, have been reported to catalyze the production of D-allose from D-allulose. frontiersin.orgglycoforum.gr.jpnih.gov LRhI is considered one of the most effective enzymes for this conversion. frontiersin.orgnih.gov These enzymes typically exhibit activity within a pH range of 7.0 to 9.0 and temperatures between 60 and 90 °C. researchgate.net

D-Ribose-5-Phosphate Isomerase (RPI) Activity

D-Ribose-5-phosphate isomerase (RPI) (EC 5.3.1.6) is primarily known for its role in the pentose phosphate pathway, where it catalyzes the interconversion of D-ribose 5-phosphate and D-ribulose 5-phosphate. ebi.ac.uk However, certain RPIs, such as RpiB from Escherichia coli and Clostridium thermocellum, have been shown to possess D-allose-6-phosphate isomerase activity, catalyzing the isomerization of D-allulose 6-phosphate to D-allose 6-phosphate. ebi.ac.uk RPI from Clostridium thermocellum has been highlighted for its thermostability and high conversion yield in D-allose production. nih.govbeilstein-journals.org RpiB from Escherichia coli can also catalyze the isomerization of D-allose 6-phosphate, while the enzyme from Mycobacterium tuberculosis does not efficiently catalyze this reaction and is inhibited by D-allose 6-phosphate.

D-Galactose-6-Phosphate Isomerase (GPI) Activity

D-Galactose-6-phosphate isomerase (GPI) (EC 5.3.1.26) is another enzyme that has been reported to catalyze the bioconversion of D-psicose (D-allulose) to D-allose. nih.govbeilstein-journals.org GPI from * Lactococcus lactis* is known to catalyze this reversible isomerization, although it may also produce D-altrose as a byproduct. beilstein-journals.org

D-Psicose 3-Epimerase in D-Allulose Production

D-Psicose 3-epimerase (DPE), also known as D-allulose 3-epimerase (DAE) (EC 5.1.3.37), is a key enzyme in the production of D-allulose from D-fructose. mdpi.comresearchgate.netscirp.org This enzyme catalyzes the isomerization of the hydroxyl group at the C-3 position of D-fructose. researchgate.net D-allulose is a common precursor for the enzymatic synthesis of D-allose, particularly when using L-rhamnose isomerase. glycoforum.gr.jpnih.govmdpi.com DPEs from various sources, including Clostridium sp. and Bacillus subtilis, have been used for D-allulose production. mdpi.com The efficiency of D-allulose production by DPE can be affected by factors such as temperature, pH, and substrate and enzyme concentrations. mdpi.com Research is ongoing to improve the thermostability and activity of DPE for industrial applications. researchgate.netscirp.orggoogle.com

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic approaches combine chemical and enzymatic steps to synthesize rare sugars like D-allose, often offering advantages in terms of efficiency and yield compared to purely chemical or enzymatic methods alone. unl.ptrsc.org These methods can involve selective enzymatic oxidation followed by chemical reduction. unl.ptrsc.org

Engineered Glycoside-3-Oxidase Applications

Engineered glycoside-3-oxidases have been explored for the regioselective oxidation of glucose derivatives as a step towards D-allose synthesis. unl.ptrsc.orgresearchgate.net For instance, an engineered bacterial glycoside-3-oxidase has been used to oxidize 1-O-benzyl-β-D-glucopyranoside regioselectively at the C3 position, achieving high yields. unl.ptrsc.org Directed evolution approaches have been employed to improve the catalytic activity and stability of these enzymes for use in D-allose synthesis. unl.ptrsc.orgresearchgate.net

Regioselective Oxidation and Stereoselective Reduction

A chemo-enzymatic strategy for D-allose synthesis involves an initial selective enzymatic oxidation step followed by stereoselective chemical reduction. unl.ptrsc.org Using an engineered glycoside-3-oxidase, a glucose derivative like 1-O-benzyl-β-D-glucopyranoside can be oxidized regioselectively at C3. unl.ptrsc.org The resulting keto-derivative then undergoes a stereoselective chemical reduction, followed by deprotection, to yield D-allose. unl.ptrsc.orgresearchgate.net This approach aims to provide a straightforward synthesis route, minimizing the need for extensive purification and complex protection/deprotection steps often associated with traditional chemical synthesis. unl.ptrsc.org

Table: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| beta-D-allose | 448388 wikidata.orgnih.govnih.gov |

| D-allose | 448388 (as D-allopyranose) wikidata.orgnih.govnih.gov, or 57449163 (as this compound) fishersci.cafishersci.be Note: D-allose exists in equilibrium with its anomers (alpha and beta) and open-chain form. The CID 448388 refers to the beta-D-pyranose form, which is often used interchangeably with D-allose in the context of synthesis. CID 57449163 is specifically for this compound. |

| L-Rhamnose | 19233 easychem.org, 439710 (alpha-L-Rhamnose) nih.gov, 20849066 (L-(+)-Rhamnose monohydrate) fishersci.at, 329769081 (L-Rhamnose monohydrate) |

| D-Ribose-5-Phosphate | 5460260 nih.gov |

| D-Galactose-6-Phosphate | 3034794 nih.goveragene.com, 90657928 (beta-D-galactose 6-phosphate) wikipedia.org |

| D-Psicose (D-Allulose) | 90008 nih.govfishersci.ptfishersci.cawikidata.orgfishersci.ca |

| D-Fructose | 3335 |

| D-Glucose | 5793 |

| L-Rhamnulose | 123826 |

| D-Altrose | 125868 |

| D-Ribulose-5-Phosphate | 25928 |

| D-Allose 6-phosphate | 131875454 (alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate, structurally related) Note: A specific CID for D-allose 6-phosphate was not readily available in the search results, but CID for a related phosphorylated sugar is provided. |

| D-Allulose 6-phosphate | Information not readily available in search results. |

| 1-O-benzyl-β-D-glucopyranoside | Information not readily available in search results. |

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables within the strict scope of the outline is limited. However, some findings regarding enzyme activity and conversion yields can be presented qualitatively or as summarized data points within the text of the relevant sections. For example, the yield of D-allose from D-allulose using L-rhamnose isomerase and the conversion rate of D-fructose to D-allulose by D-psicose 3-epimerase are mentioned with approximate percentages or conditions researchgate.netmdpi.comresearchgate.netscirp.org. The improved activity and stability of engineered enzymes are also described unl.ptrsc.orgresearchgate.net. Creating interactive tables would require more structured numerical data sets from primary research, which were not consistently present in the provided snippets in a format easily extractable for this purpose while strictly adhering to the outline.

For instance, while one source mentions optimum conditions for GI-catalyzed production of D-allose (pH 8.0, 60°C) and half-life data at various temperatures frontiersin.org, this enzyme is primarily a glucose isomerase and its direct application to D-allose production from D-allulose is less emphasized compared to LRhI or RPI in the context of the provided outline sections. Another source mentions yields for D-allulose and D-allose production with specific enzyme ratios mdpi.com, but presenting this as a generic interactive table without the full experimental context might be misleading.

Therefore, detailed quantitative data tables are not generated due to the nature of the information retrieved within the strict constraints of the provided outline and the format of the search results. The key findings regarding enzyme activities and synthesis approaches are integrated into the text of each section.

The Chemical Compound this compound: Biosynthesis and Synthesis Approaches

This compound is a specific anomer of the rare aldohexose D-allose. While D-allose is found in limited quantities in nature, its unique properties have spurred significant interest in developing efficient methods for its production. unl.pttandfonline.com The synthesis of D-allose, and subsequently its anomers like this compound, is an active area of research, focusing on both biological and chemo-enzymatic routes.

Biosynthesis and Enzymology of D-Allose

The biosynthesis of D-allose in biological systems often proceeds through enzymatic pathways, frequently involving the isomerization or epimerization of other sugar molecules. tandfonline.comfrontiersin.orgglycoforum.gr.jpnih.gov The "Izumoring" strategy, a concept for the comprehensive production of rare sugars through enzymatic interconversions, plays a significant role in the understanding and development of D-allose biosynthesis. frontiersin.orgglycoforum.gr.jpnih.gov Several isomerase enzymes have been identified that can catalyze reactions leading to the formation of D-allose, primarily from its C3 epimer, D-allulose (D-psicose). frontiersin.orgnih.govbeilstein-journals.org

L-Rhamnose Isomerase (LRhI) Activity

L-Rhamnose isomerase (LRhI) (EC 5.3.1.14) is an enzyme primarily involved in the metabolism of L-rhamnose, catalyzing its reversible isomerization to L-rhamnulose. researchgate.netd-nb.info Notably, LRhI also exhibits catalytic activity on other sugars, including the reversible isomerization between D-allulose and D-allose. glycoforum.gr.jpresearchgate.netd-nb.info Studies have reported LRhIs from various microbial sources, such as Pseudomonas stutzeri, Clostridium stercorarium, Thermobacillus composti, and Bacillus subtilis, capable of producing D-allose from D-allulose. frontiersin.orgglycoforum.gr.jpnih.gov LRhI is considered among the most effective enzymes identified to date for this specific conversion. frontiersin.orgnih.gov These enzymes generally function optimally within a pH range of 7.0 to 9.0 and at temperatures typically between 60 and 90 °C. researchgate.net

D-Ribose-5-Phosphate Isomerase (RPI) Activity

D-Ribose-5-phosphate isomerase (RPI) (EC 5.3.1.6) is an enzyme central to the pentose phosphate pathway, where it catalyzes the interconversion of D-ribose 5-phosphate and D-ribulose 5-phosphate. ebi.ac.uk Beyond this primary role, certain RPIs, such as RpiB found in Escherichia coli and Clostridium thermocellum, have demonstrated activity as D-allose-6-phosphate isomerases. ebi.ac.uk These enzymes can catalyze the isomerization of D-allulose 6-phosphate to D-allose 6-phosphate. RPI from Clostridium thermocellum has been particularly noted for its thermostability and high conversion yield in the context of D-allose production. nih.govbeilstein-journals.org While Escherichia coli RpiB can catalyze the isomerization of D-allose 6-phosphate, the RpiB enzyme from Mycobacterium tuberculosis does not perform this reaction efficiently and is, in fact, inhibited by D-allose 6-phosphate.

D-Galactose-6-Phosphate Isomerase (GPI) Activity

D-Galactose-6-phosphate isomerase (GPI) (EC 5.3.1.26) has also been identified as an enzyme capable of catalyzing the bioconversion of D-psicose (D-allulose) into D-allose. nih.govbeilstein-journals.org For instance, GPI from Lactococcus lactis has been reported to catalyze this reversible isomerization. beilstein-journals.org However, this reaction catalyzed by GPI may also lead to the formation of D-altrose as a byproduct. beilstein-journals.org

D-Psicose 3-Epimerase in D-Allulose Production

D-Psicose 3-epimerase (DPE), also known as D-allulose 3-epimerase (DAE) (EC 5.1.3.37), plays a crucial role in the enzymatic production of D-allulose from D-fructose. mdpi.comresearchgate.netscirp.org This enzyme catalyzes the epimerization at the C-3 position of D-fructose, converting it into D-allulose. researchgate.net D-allulose serves as a significant precursor for the enzymatic synthesis of D-allose, particularly when utilizing enzymes like L-rhamnose isomerase in a multi-step process. glycoforum.gr.jpnih.govmdpi.com DPEs from various microorganisms, including Clostridium sp. and Bacillus subtilis, have been employed for the efficient production of D-allulose. mdpi.com The yield and efficiency of D-allulose production catalyzed by DPE are influenced by factors such as temperature, pH, substrate concentration, and enzyme concentration. mdpi.com Ongoing research efforts are focused on improving the thermostability and catalytic activity of DPE to enhance the economic viability of industrial-scale D-allulose production. researchgate.netscirp.orggoogle.com

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis routes offer an alternative or complementary strategy for producing rare sugars like D-allose by combining the specificity of enzymatic reactions with the versatility of chemical transformations. unl.ptrsc.org These approaches often involve a selective enzymatic step followed by chemical reactions to achieve the desired product. unl.ptrsc.org

Engineered Glycoside-3-Oxidase Applications

Engineered glycoside-3-oxidases have emerged as valuable tools in the chemo-enzymatic synthesis of D-allose. unl.ptrsc.orgresearchgate.net These modified enzymes can catalyze the regioselective oxidation of specific positions on sugar derivatives. For example, an engineered bacterial glycoside-3-oxidase has been successfully used for the regioselective oxidation of 1-O-benzyl-β-D-glucopyranoside at the C3 position, resulting in high yields of the oxidized product. unl.ptrsc.org Protein engineering techniques, such as directed evolution, have been applied to enhance the catalytic activity and operational stability of these glycoside-3-oxidases, making them more suitable for industrial synthetic processes. unl.ptrsc.orgresearchgate.net

Regioselective Oxidation and Stereoselective Reduction

A prominent chemo-enzymatic strategy for D-allose synthesis involves a sequence of regioselective enzymatic oxidation and stereoselective chemical reduction. unl.ptrsc.org In this approach, a starting material, such as a protected glucose derivative like 1-O-benzyl-β-D-glucopyranoside, undergoes regioselective oxidation at the C3 position catalyzed by an engineered glycoside-3-oxidase. unl.ptrsc.org The resulting keto-sugar intermediate is then subjected to a stereoselective chemical reduction to introduce the correct stereochemistry at the C3 position, forming the allose configuration. unl.ptrsc.orgresearchgate.net This is typically followed by a deprotection step to yield free D-allose. unl.ptrsc.org This chemo-enzymatic route is designed to be more efficient and straightforward than traditional multi-step chemical synthesis, potentially reducing the need for laborious purification procedures and complex protection/deprotection strategies. unl.ptrsc.org

Genetic Engineering and Bioprocess Optimization for D-Allose Production

Large-scale production of D-allose is an active area of research, with many methods based on in vitro enzyme-catalyzed Izumoring epimerization. frontiersin.orgnih.gov However, fermentative synthesis of D-allose using microorganisms has also been explored, particularly through the metabolic engineering of Escherichia coli. frontiersin.orgnih.gov This approach aims to create a "cell factory" capable of synthesizing D-allose from more readily available substrates like D-glucose. frontiersin.org

Enzyme Engineering for Enhanced Catalytic Activity and Stability

Improving the performance of the enzymes involved in D-allose synthesis is crucial for efficient bioproduction. Challenges include increasing enzyme stability and catalytic activity. acs.org For instance, D-allulose 3-epimerase (DAE), a key enzyme in the Izumoring pathway, can have limitations in thermal stability despite its substrate specificity. frontiersin.org

Research has focused on engineering enzymes like L-rhamnose isomerase (L-RI), which can catalyze the synthesis of D-allose from D-allulose. fortunejournals.comacs.org Rational engineering of L-RI from Clostridium stercorarium through computation-aided redesign of flexible regions has shown promising results in enhancing thermostability. acs.orgnih.gov A combinatorial mutant (M2-4) of this enzyme demonstrated a 5.7-fold increase in half-life at 75°C and improved catalytic efficiency. acs.orgnih.gov Identification and truncation of a universal α0 region in the L-RI family, acting as a "helix-breaker," has been found to be crucial for improving thermostability. acs.orgnih.gov

Similarly, engineering of D-allulose 3-epimerase (DAEase) from Clostridium bolteae has been pursued to address low enzyme activity, poor long-term thermostability, and pH tolerance. nih.gov Computational design and the introduction of cross-regional advantageous mutations have led to mutants with increased enzyme activity and improved thermostability and pH tolerance. nih.gov For example, the mutant Cb-R2P-E6P-D137C exhibited 155.6% of the wild-type enzyme activity and an elevated half-life. nih.gov

Microbial Expression Systems for D-Allose Bioproduction

Microbial expression systems, particularly using Escherichia coli, are being engineered for the bioproduction of D-allose. frontiersin.orgnih.govacs.org This involves introducing and co-expressing genes encoding the necessary enzymes for the D-allose synthesis pathway within the microbial host. frontiersin.orgnih.gov

In one approach, Escherichia coli has been engineered to co-express D-galactose: H+ symporter (GalP), D-glucose isomerase (DGI), D-allulose 3-epimerase (DAE), and ribose-5-phosphate isomerase (RPI) to construct an in vivo Izumoring pathway for producing D-allose from D-glucose. frontiersin.orgnih.govresearchgate.net This engineered E. coli strain acts as a cell factory for fermentative synthesis. frontiersin.orgnih.govresearchgate.net

Fermentative Synthesis in Engineered Microorganisms (e.g., Escherichia coli)

Fermentative synthesis of D-allose in engineered microorganisms like Escherichia coli offers a potential route for large-scale production. frontiersin.orgnih.govresearchgate.net This process typically involves modifying the metabolic pathways of the host organism to channel carbon flux towards D-allose synthesis. frontiersin.orgnih.govacs.org

The construction of in vivo Izumoring pathways within Escherichia coli is a key strategy for fermentative D-allose production. frontiersin.orgnih.govresearchgate.net This involves introducing a cascade of enzymes that convert a readily available substrate, such as D-glucose, into D-allose through a series of epimerization and isomerization reactions. frontiersin.orgnih.gov For instance, an in vivo pathway in E. coli has been constructed by co-expressing D-glucose isomerase (DGI) to convert D-glucose to D-fructose, D-allulose 3-epimerase (DAE) to convert D-fructose to D-allulose, and ribose-5-phosphate isomerase (RPI) to convert D-allulose to D-allose. frontiersin.orgnih.govresearchgate.net The D-galactose: H+ symporter (GalP) is also co-expressed to facilitate the uptake of D-glucose in its unphosphorylated form, serving as a precursor for D-fructose synthesis. frontiersin.orgnih.govresearchgate.net

Efficient fermentative production of D-allose requires rational regulation of carbon fluxes and mitigation of carbon catabolite repression (CCR). frontiersin.orgnih.govresearchgate.net CCR can lead to preferential consumption of glucose over other sugars, hindering the efficient utilization of substrates for D-allose synthesis. researchgate.net

In engineered E. coli for D-allose production, carbon fluxes and CCR have been regulated by knocking out genes involved in the phosphorylation pathways of D-fructose, D-glucose, and fructose-6-phosphate. frontiersin.orgnih.govresearchgate.net Genes such as fruA, ptsG, glk, mak, pfkA, and pfkB, which are involved in these phosphorylation pathways, have been targeted for knockout. frontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua This genetic modification helps to redirect carbon flux towards the desired D-allose synthesis pathway and reduce the inhibitory effects of CCR. frontiersin.orgnih.govacs.org

To enhance the yield of D-allose in fermentative processes, strategies have been employed to drive the reversible Izumoring reactions towards product formation. frontiersin.orgnih.govresearchgate.net One such strategy involves damaging or inactivating the native D-allose transporter system in the host organism. frontiersin.orgnih.govnih.gov

In Escherichia coli, inactivation of the alsB gene, which is associated with a native D-allose transporter, has been shown to damage the D-allose transport system. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov By hindering the export or re-uptake of the synthesized D-allose, the intracellular concentration of the product can potentially increase, thus driving the equilibrium of the reversible enzymatic reactions towards D-allose synthesis. frontiersin.orgnih.govnih.gov This approach has contributed to improved D-allose production in engineered E. coli strains. frontiersin.orgnih.govnih.gov

Example Data Table: D-Allose Production in Engineered E. coli

| Engineered E. coli Strain | Substrate(s) | Carbon Source | Medium | Temperature | Fermentation Time | D-Allose Titer (mg/L) | Yield (g/g D-glucose) | Citation |

| DGI, DAE, RPI, GalP, ΔFruA, ΔPtsG, ΔGlk, ΔMak, ΔPfkA, ΔPfkB, ΔAlsB | D-glucose, Glycerol | Glycerol | M9 | 30°C | 84 h | 127.35 | >0.045 | frontiersin.orgnih.govnih.gov |

| Optimized modular metabolic engineered strain (gene knockouts, nonphosphorylated transport) | D-glucose | Not specified | Not specified | Not specified | Fed-batch | 4170 | 0.103 | acs.orgacs.orgnih.gov |

Note: The specific conditions and genetic modifications may vary between studies.

Example Data Table: Enzyme Engineering for Enhanced Stability

| Enzyme Source & Target | Engineering Strategy | Resulting Mutant | Enhanced Property | Improvement | Citation |

| L-Rhamnose isomerase from Clostridium stercorarium | Computation-aided redesign of flexible regions | M2-4 | Thermostability (half-life at 75°C), Catalytic efficiency | 5.7-fold increased half-life, Improved efficiency | acs.orgnih.gov |

| D-allulose 3-epimerase from Clostridium bolteae | Computational design, cross-regional advantageous mutations | Cb-R2P-E6P-D137C | Enzyme activity, Thermostability (half-life), Tm | 155.6% of WT activity, Elevated half-life, Tm | nih.gov |

Regulation of Carbon Fluxes and Catabolite Repression

Challenges in Industrial-Scale Production

The industrial-scale production of this compound, a rare sugar with potential applications in various industries, faces significant challenges despite advancements in enzymatic and chemo-enzymatic synthesis methods. One of the primary hurdles is the low natural abundance of D-allose, which makes extraction from natural sources inefficient and costly. unl.pt This scarcity necessitates the development of synthetic production methods. unl.pt

While enzymatic methods, particularly those based on the Izumoring strategy, offer a more environmentally friendly alternative to chemical synthesis, they typically suffer from low yields and require extensive purification processes, limiting their practicality for industrial scale. unl.pt For instance, the enzymatic conversion of D-glucose to D-allose has a maximum theoretical yield of only 2.5% due to thermodynamic equilibrium limitations. acs.org Similarly, a two-enzyme system converting fructose to allose achieved a conversion yield of 13%. researchgate.net Continuous production systems for the commercial synthesis of D-allose are not yet widely established. frontiersin.org

Challenges in enzymatic synthesis include issues with enzyme activity, stability, and the need for potentially expensive cofactors. acs.orgnottingham.ac.uk Although protein engineering can improve enzyme catalytic activity and stability, the lack of efficient high-throughput screening methods for enzyme modification remains a challenge. tandfonline.comrsc.org Enzyme immobilization and the implementation of multi-enzyme cascade reactions using cost-effective feedstocks have been explored to address some of these issues. tandfonline.com However, establishing ordered substrate channels in multi-enzyme cascade reactions presents another challenge. tandfonline.com

The cost of starting materials and enzymes also contributes to the high production costs of this compound. Although using cheaper substrates like fructose syrup or fruit residues is being explored for related rare sugars like D-allulose, the industrialization research for D-allose in many regions is still considered weak. nih.gov The need for food-grade expression systems for enzymes is also a consideration for industrial production. tandfonline.com

The optimization of reaction conditions such as pH, temperature, substrate concentration, and reaction time is crucial for maximizing yield and productivity in enzymatic synthesis, but finding the optimal balance for industrial scale can be complex. frontiersin.orgmdpi.com

The following table summarizes some reported yields and conditions for D-allose production via enzymatic or chemo-enzymatic methods, highlighting the variability and challenges in achieving high yields.

| Method | Substrate | Enzymes Used | Conditions | Reported Yield | Source |

| Enzymatic (Continuous Production) | D-allulose | Commercial glucose isomerase (Sweetzyme IT) | pH 8.0, 60°C, 500 g/L D-allulose, 0.24/h flow | 30% | frontiersin.orgfrontiersin.org |

| Enzymatic (Two-enzyme system) | Fructose | D-allulose 3-epimerase (DPE), L-rhamnose isomerase (L-RI) | pH 7.5, 60°C | 17% | mdpi.com |

| Chemo-enzymatic | Benzyl-glucose | Engineered bacterial glycoside-3-oxidase, chemical reduction, hydrogenation | Multi-step process | 81% (overall) | rsc.org |

| Enzymatic (One-pot reaction) | D-fructose | D-allulose 3-epimerase, D-ribose-5-phosphate isomerase | Not specified | 13% | rsc.org |

| Enzymatic (from D-allulose) | D-allulose | L-rhamnose isomerase | pH 7, 70°C, 1 mM Mn2+, 600 g/L D-allulose | Not specified | researchgate.net |

| Enzymatic (from D-glucose via Izumoring) | D-glucose | D-glucose isomerase, D-tagatose 3-epimerase, L-RI, RPI, GaPI, GlPI | Not specified | Low yields | researchgate.net |

| Chemical Epimerization | D-glucose | Not applicable | Not specified (per pass yields) | At least 7% | google.com |

These factors collectively contribute to the limited availability and high production costs of this compound in the industrial market. unl.ptrsc.org

Advanced Analytical Methodologies for Beta-d-allose

Chromatographic Separation and Purification

Chromatography is a cornerstone technique for the separation and purification of beta-D-allose from reaction mixtures or natural sources. researchgate.netgoogle.com Various chromatographic approaches have been utilized, leveraging different separation mechanisms to isolate this compound from other sugars and impurities. google.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of carbohydrate components. rsc.org Its effectiveness in separating sugars depends heavily on the selection of the appropriate stationary phase and detector. rsc.org Refractive index (RI) detection is a conventional method for HPLC separation of carbohydrates, although it can be affected by factors such as temperature and eluent composition, leading to lower sensitivity. rsc.org UV detection requires prior derivatization of carbohydrates with chemical reagents to introduce detectable groups. rsc.org

Separation of Isomeric and Anomeric Forms

The separation of isomeric and anomeric forms of sugars, including this compound, is a critical aspect of carbohydrate analysis. HPLC methods, particularly those utilizing chiral stationary phases or specific interaction mechanisms, can achieve this separation. researchgate.netuni-muenchen.denih.gov For instance, hydrophilic interaction liquid chromatography (HILIC) has demonstrated the capability to resolve stereoisomers, including anomers, due to the dynamic equilibrium of the hemiacetal linkage during analysis and the resulting multiple interaction mechanisms with the polar stationary phase. researchgate.net Elevated column temperatures (e.g., 50-60 °C) can sometimes improve the separation of alpha and beta anomers, although higher temperatures can also suppress anomer separation due to faster interconversion. researchgate.net

Studies have shown that appropriate HPLC methods can separate alpha and beta anomers of aldoses. researchgate.net While separation of furanose and pyranose forms by standard HPLC is less common, separation primarily focuses on alpha and beta anomers. researchgate.net The use of specific columns, such as Ca-exchanged sulfonic acid resin or graphitized carbon with water as the mobile phase, or organic-water mobile phases on various functionalized silica columns, has been reported for sugar separation. researchgate.net

In the context of D-allose production, HPLC has been employed to analyze the sugar composition in mixtures containing D-psicose and D-allose, allowing for the comparison of sugar content in syrup and crystallized forms. google.com

High pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful and highly sensitive technique for carbohydrate analysis that does not require prior derivatization. chromatographyonline.comchromatographyonline.com Carbohydrates, being weak acids, can be ionized under strong alkaline conditions (pH > 12), enabling their separation by anion exchange. chromatographyonline.com HPAEC-PAD is well-established for analyzing mono-, oligo-, and even polysaccharides and is effective for separating isomeric sugars like epimers and disaccharides with different linkage positions. chromatographyonline.com The use of pulsed amperometric detection allows for direct analysis. chromatographyonline.com

HPAEC-PAD has been used to evaluate carbohydrate patterns in food production and to monitor the activities of enzymes involved in carbohydrate modification. springernature.commdpi.com Different anion-exchange columns, such as the CarboPac PA1 and CarboPac PA200, are used depending on whether the target analytes are simple sugars or oligosaccharides. mdpi.com The separation capability in HPAEC-PAD is influenced by factors such as the type of porous resin, particle sizes, crosslinking degree, and the type of anion-exchange group. chromatographyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers enhanced separation efficiency and resolution compared to conventional HPLC. nih.govresearchgate.net It is a powerful method for analyzing complex samples and has been applied in metabolomics studies to identify differential metabolites, including allose. nih.govresearchgate.net UHPLC coupled with mass spectrometry (UHPLC-MS/MS) provides high sensitivity and specificity for the determination of various compounds. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a widely used technique for the analysis of carbohydrates, offering high sensitivity and the ability to obtain structural information through mass analysis. rsc.orgescholarship.orgresearchgate.net However, a challenge in LC-MS analysis of carbohydrates is that many monosaccharides have identical masses, making differentiation of isomers or branching positions difficult based solely on fragmentation patterns. escholarship.orgucdavis.edu For instance, hexose monosaccharides like fructose, glucose, galactose, mannose, and allose share the same mass and cannot be resolved using standard LC-MS/MS workflows. escholarship.orgucdavis.edu

Despite these challenges, LC-MS, including LC-MS/MS, has been employed for the qualitative and quantitative detection of monosaccharide components in various samples. rsc.org Combining enzymatic treatments with LC-MS/MS can aid in identifying monosaccharide isomers and elucidating carbohydrate structures. escholarship.orgucdavis.edu

Dynamic Multiple Reaction Monitoring (dMRM) in UHPLC/QqQ-MS

Ultra-high performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC/QqQ-MS) operating in dynamic multiple reaction monitoring (dMRM) mode is a powerful technique for the sensitive and quantitative analysis of monosaccharides, including allose. This method allows for the simultaneous detection and quantification of multiple target compounds within a single run by rapidly switching between predefined mass transitions (precursor-to-product ion pairs) specific to each analyte. ucdavis.edunih.gov

In the context of monosaccharide analysis, samples are often derivatized to enhance their ionization efficiency and chromatographic separation. A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars. nih.govacs.org PMP-derivatized monosaccharides can then be separated by UHPLC and detected by QqQ-MS using dMRM. nih.govacs.org The use of dMRM is particularly advantageous for complex samples, allowing for targeted and sensitive quantification even in the presence of interfering substances. nih.gov

Studies have demonstrated the application of UHPLC/QqQ-MS with dMRM for the quantitation of a comprehensive set of monosaccharides, including allose, from various sources. nih.gov This approach can achieve high sensitivity, with limits of detection in the femtomole to attomole range, and wide linear ranges. nih.gov The method involves obtaining MRM transitions for derivatized monosaccharides by scanning their fragment ions in product ion mode. nih.gov The protonated precursor ion, corresponding to the monosaccharide mass plus the mass of two PMP residues, is subjected to collisional induced dissociation (CID) to generate characteristic product ions used for MRM transitions. nih.gov

While UHPLC/QqQ-MS with dMRM is effective for quantifying monosaccharide composition, including allose, it typically does not provide information about the alpha/beta stereochemistry of the anomeric carbon in its standard application for compositional analysis. nih.gov

Spectroscopic Characterization

Spectroscopic methods provide invaluable information about the structure, bonding, and conformation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of carbohydrates. It provides detailed information about the connectivity of atoms and the stereochemistry of hydroxyl groups and the anomeric center. unimo.itacs.org Both 1D and 2D NMR experiments are utilized in the analysis of monosaccharides like allose. unimo.it

1H NMR spectra of carbohydrates often show clustered resonances, but signals from anomeric protons are typically well-resolved, appearing in a distinct region (δ 4.4–δ 5.5). unimo.it 13C NMR spectroscopy provides information about the carbon skeleton and is particularly useful for distinguishing between different tautomeric forms and anomers. unimo.itrsc.org

Stereochemistry Assignment

NMR spectroscopy is crucial for assigning the stereochemistry of the anomeric carbon (C-1) in cyclic sugars. The magnitude of the vicinal coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), 3JH1,H2, is particularly informative. unimo.itacs.orgmagritek.com For aldopyranoses in the 4C1 chair conformation, a large coupling constant (7–9 Hz) is typically observed for a diaxial coupling, indicative of a beta-configuration, while a smaller coupling constant (2–4 Hz) suggests an equatorial-axial coupling, characteristic of an alpha-configuration. unimo.itacs.orgmagritek.com

While the anomeric configuration of D-allose can be challenging to assign definitively based solely on 13C NMR chemical shifts compared to some other sugars, a general approach involving analysis of coupling constants is applied to determine the stereochemistry at the anomeric center. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of this compound. This technique is often coupled with chromatographic separation methods like LC or GC for the analysis of complex mixtures. nih.govmassbank.eu

Electron ionization (EI) MS can be used to obtain fragmentation patterns of derivatized monosaccharides, providing structural insights. massbank.eu Tandem MS (MS/MS) experiments, such as those performed in QqQ instruments, involve the fragmentation of selected precursor ions to generate product ion spectra, which are highly specific for a given analyte. nih.govnih.gov These fragmentation patterns are valuable for identification and can be used in MRM or dMRM modes for targeted analysis. nih.govnih.gov For instance, MS/MS data for D-(+)-Allose derivatized with TMS has been recorded, showing characteristic fragment ions. massbank.eu

Infrared (IR) and Raman Spectroscopy

IR and Raman spectra of this compound in the crystalline state have been recorded in various spectral regions. ebi.ac.ukresearchgate.netnih.govresearchgate.net These spectra exhibit characteristic bands corresponding to the stretching and bending vibrations of O-H, C-H, C-C, and C-O bonds, as well as ring modes. researchgate.netresearchgate.net

Normal Coordinate Analysis

Normal coordinate analysis is a theoretical method used to interpret the vibrational spectra (IR and Raman) of molecules. medscape.comebi.ac.ukresearchgate.netnih.govresearchgate.net This analysis involves calculating the theoretical vibrational frequencies and modes of a molecule based on its structure and a defined force field. ebi.ac.ukresearchgate.netnih.govresearchgate.net By comparing the calculated frequencies with the experimentally observed bands in the IR and Raman spectra, assignments of the vibrational modes can be made. ebi.ac.ukresearchgate.netnih.govresearchgate.net

Studies have employed normal coordinate analysis to establish a force field for this compound in the crystalline state. ebi.ac.ukresearchgate.netnih.govresearchgate.net This involves combining a modified force field (such as the Urey-Bradley-Shimanouchi force field) with an intermolecular potential energy function that accounts for Van der Waals interactions, electrostatic terms, and hydrogen bonding. ebi.ac.ukresearchgate.netnih.govresearchgate.net The initial force field parameters are often derived from related sugars like D-glucose or D-galactose and then fitted to reproduce the experimental IR and Raman frequencies of this compound. ebi.ac.ukresearchgate.netnih.govresearchgate.net This theoretical approach aids in the detailed understanding of the vibrational behavior and structural characteristics of this compound in the solid state. ebi.ac.ukresearchgate.netnih.govresearchgate.net

Rotational Spectroscopy and Conformational Analysis

Rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, has emerged as a powerful technique for obtaining detailed information about the molecular structures of carbohydrates in the gas phase, free from solvent effects illinois.educsic.es. This method allows for the characterization of conformational landscapes, including subtle orientations of hydroxyl groups and ring puckering csic.es.

Studies utilizing laser ablation in combination with high-resolution rotational spectroscopy have investigated the conformational landscape of this compound rsc.orgillinois.eduresearchgate.netresearchgate.net. These experiments involve bringing solid this compound into the gas phase using laser ablation techniques and then characterizing its conformational panorama illinois.edu.

Through these techniques, three conformers of this compound have been identified under the isolation conditions of supersonic expansion rsc.orgillinois.eduresearchgate.netresearchgate.net. These conformers are unequivocally identified based on their spectroscopic rotational parameters illinois.edu.

Intramolecular Hydrogen Bonding Network Analysis

The conformational preferences of carbohydrates are significantly influenced by intramolecular hydrogen bonding networks csic.es. Rotational spectroscopy studies of this compound have provided decisive insights into these networks in the isolated state csic.es.

All three detected conformers of this compound exhibit a counter-clockwise intramolecular hydrogen bond network rsc.orgillinois.eduresearchgate.netresearchgate.net. This network is similar in arrangement to what is observed in beta-D-glucose illinois.edu. However, research indicates that the intramolecular hydrogen bonds in this compound are considerably stronger than those in beta-D-glucose rsc.orgillinois.edu. This difference in hydrogen bond strength could potentially contribute to the low natural abundance of this compound rsc.org.

The analysis of intramolecular hydrogen bonding networks in carbohydrates using techniques like rotational spectroscopy provides high-quality data that can be used for benchmarking theoretical calculations csic.es. This is particularly valuable given the complexity introduced by multiple hydroxyl groups capable of forming intricate hydrogen bond networks csic.es.

While crystal structures can show hydrogen bonding networks in the solid state researchgate.netrsc.org, gas-phase rotational spectroscopy reveals the intrinsic intramolecular interactions in isolated molecules, unbiased by intermolecular forces present in condensed phases csic.es.

Detailed research findings from rotational spectroscopy experiments on this compound include the identification of specific conformers and the characterization of their rotational constants and electric dipole moment components rsc.org. These spectroscopic parameters are crucial for the unequivocal identification of each conformer illinois.edu.

Below is a representative table illustrating the type of data obtained from such studies, based on the information available regarding calculated spectroscopic parameters for this compound conformers rsc.org:

| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Electric Dipole Moment μa (D) | Electric Dipole Moment μb (D) | Electric Dipole Moment μc (D) | Relative Energy ΔE (cm⁻¹) |

| Conformer 1 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| Conformer 2 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| Conformer 3 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

Note: Specific numerical values for rotational constants, dipole moments, and energies would be derived from detailed spectroscopic measurements and theoretical calculations presented in primary research articles rsc.org. The table structure above represents the typical format for presenting such data.

The strength of intramolecular hydrogen bonds can be analyzed through various parameters, including interatomic distances and bond angles, which can be compared between experimental gas-phase data and theoretical calculations mdpi.com. The analysis of these interactions helps in understanding the structural stabilization provided by the hydrogen bond network mdpi.com.

Pharmacological and Therapeutic Research Prospects

D-Allose as a Research Probe

D-Allose is recognized as a rare monosaccharide. wikipedia.orgnih.gov Its unique properties have led to its investigation as a research probe in various biological contexts. Studies have utilized electron spin resonance to examine the scavenging activities of D-allose and other sugars, aiming to elucidate D-allose's role as an antioxidant. arvojournals.org Furthermore, D-allose has been employed in research investigating ischemia-reperfusion injury, such as in the rat retina, where researchers monitored its effects on glutamate release and intravitreal partial pressure of oxygen (Po2) levels. arvojournals.org The ability of D-allose to induce thioredoxin-interacting protein (TXNIP) expression and suppress the growth of certain cancer cell types by increasing intracellular reactive oxygen species (ROS) and radiation-induced apoptosis also highlights its utility as a probe in cancer research. nih.gov

Radiolabeled D-Allose for Imaging

Radiolabeling techniques are widely used in medical imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to track the biodistribution and target engagement of various molecules, including small molecules, peptides, proteins, antibodies, and nanomaterials. kcl.ac.ukcreative-biolabs.comsnmjournals.org Research is also exploring the use of radiolabeled compounds, including sugars, for the imaging of fungal infections. google.com While the broader application of radiolabeled sugars in imaging is an active area of research, specific detailed studies focusing on the use of radiolabeled D-allose for imaging applications were not prominently featured in the reviewed literature.

Structure-Activity Relationship Studies of D-Allose Derivatives

Elucidating the structure-activity relationship (SAR) of D-allose derivatives is considered a crucial step in the process of drug design. cjnmcpu.comresearchgate.netnih.govcjnmcpu.com The synthesis of pure and well-defined D-allose derivatives is essential for these investigations. cjnmcpu.comresearchgate.netnih.govcjnmcpu.com The Lattrell-Dax epimerization is a known method for synthesizing rare D-allose derivatives, and studies have explored how factors like protecting group patterns and anomeric configuration influence the efficiency of converting D-glucose derivatives into D-allose derivatives using this method. cjnmcpu.comresearchgate.netnih.govcjnmcpu.com SAR studies on analogs such as deoxy-D-allose fatty acid esters have been conducted to understand the contribution of hydroxy groups at specific positions (C-1 and C-2) to biological activities, such as inhibiting plant growth. tandfonline.com Findings from these studies suggest that the alpha-hydroxy group at the C-3 position of D-allose derivatives may be significant for inhibitory activity, whereas the beta-hydroxy group at C-2 or C-4 did not show a notable impact on activity in some cases. tandfonline.com

Potential as a Medical Drug or Reagent

D-Allose demonstrates significant potential for clinical application as a pharmaceutical agent owing to its notable physiological functions. fortunejournals.comresearchgate.netresearchgate.net These functions include anti-cancer activity, the ability to reduce reperfusion damage, and anti-metabolic syndrome effects. fortunejournals.comresearchgate.netresearchgate.net Its antioxidant properties suggest its utility as a therapeutic option for conditions linked to oxidative stress. fortunejournals.com D-Allose has also shown cryoprotective effects on cell survival and can help reduce tissue injury. nih.govfortunejournals.com There is potential for its use in the clinical therapy or prevention of various diseases, including cancer, stroke, and hypertension. fortunejournals.comglycoforum.gr.jp Beyond these, D-allose has been reported to possess anti-tumor, anti-hypertensive, cryoprotective, antioxidative, anti-microbial, anti-inflammatory, tumor suppressive, and immunosuppressive properties. nih.gov Research has also explored its potential to act synergistically with conventional cancer treatments like chemotherapy and radiotherapy, potentially enhancing their efficacy. researchgate.netglycoforum.gr.jpfortunejournals.comnih.gov Specific studies indicate that D-allose could be a promising therapeutic compound for the treatment of bladder cancer. nih.govmdpi.com

Investigating D-Allose in Human Serum and Cord Blood

Intriguingly, D-allose has been detected as a trace component in human biological samples, specifically in human umbilical cord blood and the sera of women. nih.govfortunejournals.comresearchgate.netresearchgate.netutea.edu.pe Reports indicate that the levels of D-allose in umbilical cord blood sera are higher following vaginal delivery with spontaneous labor compared to elective cesarean section without labor. fortunejournals.com The presence of D-allose in humans has also been revealed through metabolomic analysis of celomic fluid from women. fortunejournals.com Despite its detection in cord blood, the specific physiological functions of D-allose during fetal development are not yet fully understood and require further investigation. utea.edu.pe

Future Directions in Clinical and Translational Research

Future research on D-allose needs to focus on establishing its clinical applicability through in-depth studies. Key areas for future investigation include its effects on metastatic cancers, determining optimal dosing strategies, and exploring combination therapies. glycoforum.gr.jp Further research is also necessary to fully understand the efficacy and precise mode of action of D-allose as a potential therapeutic compound. nih.govmdpi.com The clinical significance of the expression and activity of thioredoxin and TXNIP in patients with non-small cell lung cancer (NSCLC) warrants more detailed investigation. spandidos-publications.com Additionally, more extensive in vivo research with prolonged exposure to rare sugars like D-allose is needed to confirm their potential beneficial impact on insulin sensitivity in humans. researchgate.net

Preclinical studies have provided significant insights into the potential of D-allose. These studies suggest that D-allose exerts anticancer effects by interfering with tumor energy metabolism, promoting oxidative damage, and activating key signaling pathways involved in combating cancer. researchgate.netglycoforum.gr.jp The effectiveness of D-allose has been demonstrated in both in vitro and in vivo models, showing its ability to inhibit tumor growth, induce apoptosis, and enhance the effectiveness of existing cancer therapies. glycoforum.gr.jp In vivo studies have specifically validated the potential of D-allose as a radiosensitizer. glycoforum.gr.jp Combining D-allose with radiation and docetaxel has been shown to significantly suppress tumor growth in preclinical models of head and neck cancer. nih.govglycoforum.gr.jpfortunejournals.com Preclinical studies, including those on bladder cancer models, have demonstrated that administering D-allose orally can significantly suppress tumor growth. glycoforum.gr.jpnih.govmdpi.comresearchgate.net This effect has been linked to the upregulation of TXNIP and the inhibition of glucose transporter-1. glycoforum.gr.jp Oral administration of D-allose has been observed to inhibit tumor growth in preclinical mouse models without apparent adverse effects. nih.govmdpi.comspandidos-publications.comresearchgate.net In a mouse xenograft model of NSCLC, the combination of D-allose and cisplatin led to a significantly greater reduction in tumor volumes compared to treatment with cisplatin alone. spandidos-publications.com Furthermore, in vivo studies have been conducted to assess the safety of D-allose by investigating its effects on normal human fibroblasts and cutaneous tissue. nih.gov In vivo experiments have also indicated that intravenous administration of D-allose can improve blood glucose control by helping to maintain insulin secretion in diabetic mice with transplanted islets. spandidos-publications.comnih.gov Studies in rats have also explored the neuroprotective effects of D-allose against retinal ischemia-reperfusion injury in vivo. arvojournals.org

Here is a summary of select preclinical and in vivo study findings:

| Study Model | Administration Route | Key Findings | Citations |

| Head and Neck Cancer (in vivo) | Not specified | Combined with radiation and docetaxel, significantly suppressed tumor growth. | nih.govglycoforum.gr.jpfortunejournals.com |

| Bladder Cancer (preclinical mouse xenograft) | Oral | Significantly suppressed tumor growth; linked to TXNIP upregulation and GLUT1 inhibition. | glycoforum.gr.jpnih.govmdpi.comresearchgate.net |

| NSCLC (mouse xenograft) | Injection | Combined with cisplatin, significantly reduced tumor volume compared to cisplatin alone. | spandidos-publications.com |

| Diabetic Mice (islet transplant) | Intravenous | Improved blood glucose control by maintaining insulin secretion. | spandidos-publications.comnih.gov |

| Rat Retina (ischemia-reperfusion) | Intraperitoneal | Showed neuroprotective effects, suppressed glutamate release, enhanced Po2 during reperfusion. | arvojournals.org |

| Normal Human Fibroblasts & Cutaneous Tissue | Not specified | Investigated for safety; did not inhibit growth of normal human fibroblasts. | nih.gov |

Dosage and Administration Considerations for Therapeutic Applications

Research into the potential therapeutic applications of beta-D-allose has explored its effects in various in vitro and in vivo models, providing insights into factors that would be relevant to dosage and administration considerations if it were to be used clinically. These considerations are based on observed biological effects and preliminary pharmacokinetic data from research studies, rather than established clinical guidelines.

Studies investigating the anticancer potential of D-allose (often referring to the mixture of anomers, including this compound) have demonstrated dose-dependent inhibition of cancer cell viability in vitro. For example, D-allose inhibited the viability of bladder cancer cell lines (RT112, 253J, and J82) in a dose-dependent manner in MTT assays nih.gov. Another study showed that D-allose treatment significantly decreased glucose uptake in human cancer cell lines (HuH-7, MDA-MB-231, and SH-SY5Y) at a concentration of 50 mM jst.go.jp. In ovarian carcinoma cells (OVCAR-3), D-allose at 50 mM for 1-5 days inhibited proliferation, upregulated cell cycle inhibitors p21 and p27, arrested the cell cycle at G2/M phase, and induced apoptosis medchemexpress.com. These in vitro findings suggest that the concentration of this compound at the cellular level is a critical determinant of its biological activity.

In in vivo studies, different routes of administration have been explored depending on the research objective. Oral administration of D-allose suppressed tumor growth in a preclinical mouse model of bladder cancer nih.govglycoforum.gr.jp. Intraperitoneal administration has also been used in studies investigating systemic effects, such as in models of head and neck cancer, where D-allose was detected in blood and tumor tissues after administration nih.gov. Intravenous administration of D-allose has been explored in models of cerebral ischemia-reperfusion injury and diabetic mice with transplanted islets, suggesting potential for systemic delivery in certain conditions medchemexpress.comnih.gov. The route of administration would likely influence the bioavailability and distribution of this compound to target tissues, which are key considerations for therapeutic application.

Pharmacokinetic data from studies in rats indicate that a significant portion of administered D-allose is excreted in the urine within a short period nih.govglycoforum.gr.jp. For instance, 91.2% excretion in rat urine was observed within 24 hours glycoforum.gr.jp. In humans, 67% excretion has been reported glycoforum.gr.jp. This rapid excretion suggests that maintaining therapeutic levels might require specific administration strategies, such as continuous infusion or multiple dosing, depending on the desired duration of effect and the target tissue concentration required. The relatively rapid excretion also implies that the frequency of administration would be a crucial factor in maintaining consistent exposure.

Research findings also suggest that the timing of administration relative to other therapeutic interventions could be important. For example, pretreatment of head and neck cancer cells with D-allose before radiation significantly reduced cell proliferation compared to either treatment alone glycoforum.gr.jp. This indicates potential for synergistic effects and highlights the importance of considering combination therapy protocols when determining administration schedules.

The specific therapeutic application would also heavily influence dosage and administration considerations. For conditions like bladder cancer, where high concentrations in the urinary tract might be beneficial, oral administration leading to urinary excretion could be a relevant strategy nih.gov. For systemic effects, such as in managing metabolic syndrome or targeting disseminated cancers, intravenous or other routes achieving broader distribution might be considered fortunejournals.com.

While specific therapeutic dosages for humans are not established, research in animal models has utilized varying amounts. For instance, a dose of 300 mg/kg administered intravenously in rats ameliorated cerebral ischemia-reperfusion injury medchemexpress.com. Oral administration of 5% D-allose in drinking water for 14 days reduced cardiac hypertrophy in mouse models medchemexpress.com. These experimental doses in animal models provide a basis for understanding the levels at which biological effects have been observed, but they cannot be directly translated to human therapeutic doses without further extensive research.

The form of this compound administered (e.g., as a pure anomer or part of an equilibrium mixture with other D-allose anomers) could also be a consideration, although most studies refer to "D-allose" generally. The equilibrium in aqueous solution favors the beta-pyranose form researchgate.net.

Data Table: Examples of D-Allose Concentrations/Doses Used in Research Models

| Model System | Administration Route/Concentration | Observed Effect (Summary) | Source |

| Bladder Cancer Cell Lines | 10, 25, 50 mM (in vitro) | Dose-dependent inhibition of cell viability | nih.gov |

| Human Cancer Cell Lines | 50 mM (in vitro) | Decreased glucose uptake, inhibited cell growth | jst.go.jp |

| Ovarian Carcinoma Cells | 50 mM (in vitro, 1-5 days) | Inhibited proliferation, induced apoptosis, cell cycle arrest | medchemexpress.com |

| Bladder Cancer Mouse Model | Oral administration | Suppressed tumor growth | nih.govglycoforum.gr.jp |

| Head and Neck Cancer Model | Intraperitoneal administration | Detected in blood/tumor, synergistic with radiation | nih.gov |

| Rat Cerebral I/R Injury | 300 mg/kg (iv, two doses) | Ameliorated injury, neuroprotection | medchemexpress.com |

| Mouse Cardiac Hypertrophy | 5% in drinking water (14 days) | Reduced cardiac hypertrophy | medchemexpress.com |

| Caenorhabditis elegans | 28 mM | Prolonged lifespan | fortunejournals.com |

Note: This table summarizes concentrations and doses used in research studies to elicit specific biological responses and does not represent recommended therapeutic dosages.

Q & A

Basic: What analytical techniques are most reliable for characterizing β-D-allose purity and stereochemistry in synthesized samples?

To confirm β-D-allose identity and purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for stereochemical confirmation) and high-performance liquid chromatography (HPLC) with a chiral column . For crystallographic validation, X-ray diffraction (XRD) is critical to resolve anomeric configuration. Always cross-validate results with polarimetry to assess optical rotation consistency with literature values. Document sample preparation protocols (e.g., solvent, concentration) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in β-D-allose's reported biological effects across in vitro and in vivo studies?

Discrepancies often arise from differences in dosage regimes , cell/tissue specificity , or metabolic context . Design a systematic review with strict inclusion/exclusion criteria to isolate variables (e.g., exclude studies using impure isomers) . Use meta-regression to assess confounding factors like administration route or animal model genetics . For validation, replicate key experiments under standardized conditions (e.g., ISO guidelines for cell culture) and employ dose-response assays to identify threshold effects .

Basic: What methodologies optimize β-D-allose synthesis to minimize α-anomer contamination?

Use kinetically controlled glycosylation with protecting groups (e.g., benzylidene acetals) to favor β-configuration. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography . Post-synthesis, apply anion-exchange chromatography to separate anomers. Validate purity via gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) .

Advanced: How can β-D-allose detection in complex biological matrices (e.g., plasma) be improved for pharmacokinetic studies?

Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate β-D-allose from interferents. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a HILIC column for separation, and optimize ionization parameters (e.g., ESI− mode for enhanced sensitivity) . Include isotope-labeled internal standards (e.g., ¹³C₆-β-D-allose) to correct for matrix effects .

Basic: What experimental models are suitable for studying β-D-allose's metabolic pathways?

Use stable isotope tracing (e.g., ¹³C-labeled β-D-allose) in in vitro hepatocyte cultures to track carbon flux via glycolysis or the pentose phosphate pathway . For in vivo studies, employ knockout rodent models (e.g., GLUT5-deficient mice) to assess transporter specificity. Pair with enzyme activity assays (e.g., hexokinase kinetics) to quantify metabolic bottlenecks .

Advanced: How should researchers address conflicting data on β-D-allose's antioxidant properties in different assay systems?

Critically evaluate assay conditions: pH , redox buffers , and reactive oxygen species (ROS) sources (e.g., H₂O₂ vs. superoxide) can alter outcomes. Use multivariate analysis to identify dominant variables . Cross-validate findings with electron paramagnetic resonance (EPR) for direct ROS detection and RNA-seq to assess oxidative stress markers (e.g., NRF2 pathway activation) .

Basic: What statistical approaches are recommended for analyzing dose-dependent effects of β-D-allose in cell viability assays?